![molecular formula C11H8ClFN2O3 B2553218 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004194-23-3](/img/structure/B2553218.png)

4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

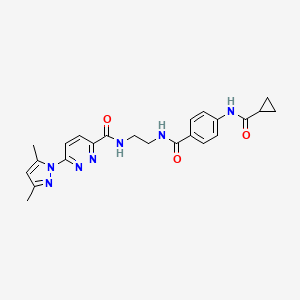

The synthesis of compounds related to 4-chloro-1[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves multiple steps and reagents. For instance, the synthesis of a similar compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, was achieved through a sequence of reactions starting with 4-chloro-2-fluoroanisole and involving dichloromethyl methyl ether, titanium tetrachloride, methyl Grignard, and chromium trioxide. The final step included a methylation process using dimethyl sulfate, which could be optimized under acidic conditions to reduce by-products, achieving a total yield of 63.5% .

Molecular Structure Analysis

The molecular structure of related compounds can be complex and requires precise techniques for identification. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester showed that regiospecific reactions can lead to products that are challenging to identify using spectroscopic methods alone. Single-crystal X-ray analysis was necessary for unambiguous structure determination, revealing the presence of hydrogen-bonded dimers typical of carboxylic acid groups in the solid state and highlighting the importance of weak C-H...A interactions .

Chemical Reactions Analysis

The electrosynthesis of 4-chloropyrazolecarboxylic acids, which are structurally related to the compound of interest, demonstrates the influence of substituents on the efficiency of chlorination reactions. The process was carried out using divided galvanostatic electrolysis in NaCl aqueous solutions, with yields varying significantly depending on the donor-acceptor properties and positions of the substituents on the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this chemical class can be deduced from studies on similar molecules. For instance, the synthesis and reactions of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid involved determining the molecular structure of a precursor using NMR spectroscopy and X-ray crystallography. The crystallographic data provided insights into the unit cell dimensions and space group, which are critical for understanding the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

A study discusses a compound similar to 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid that inhibits Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Molecular Docking Studies

Molecular docking studies have been conducted on similar pyrazole compounds to predict binding interactions with target proteins like EGFR, suggesting potential applications in drug discovery (G. Ganga Reddy et al., 2022).

Synthetic and Computational Chemistry

Pyrazole derivatives, including those structurally related to the chemical , have been synthesized and characterized using methods like X-ray diffraction and computational studies, indicating their relevance in synthetic and computational chemistry research (Li-qun Shen et al., 2012).

Electrosynthesis

Electrosynthesis methods have been developed for 4-chlorosubstituted pyrazolecarboxylic acids, highlighting the chemical's potential in innovative synthesis techniques (B. V. Lyalin et al., 2009).

Antibacterial Activity

Research indicates that compounds structurally similar to 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid have been synthesized and shown to exhibit antibacterial activity, suggesting potential applications in antimicrobial drug development (B. Mistry et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O3/c12-9-5-15(14-10(9)11(16)17)6-18-8-3-1-7(13)2-4-8/h1-5H,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFVMDJIDYQZNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCN2C=C(C(=N2)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)